molecular formula C19H18ClN3O2 B1203215 N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B1203215
M. Wt: 355.8 g/mol
InChI Key: SRQSCSZJKDFDKA-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide is an oxadiazole and a ring assembly.

Scientific Research Applications

Antimycobacterial Activity

N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide has shown promise in antimycobacterial applications. A study demonstrated the synthesis and antitubercular activities of various derivatives, including 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide. This compound emerged as a promising lead molecule against Mycobacterium tuberculosis, with minimal toxicity against normal cell lines, indicating potential for further drug development (Nayak et al., 2016).

Anticancer Potential

Research into the anticancer properties of N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide derivatives has been conducted. A study focused on substituted derivatives and evaluated their efficacy against various cancer cell lines. Several compounds showed significant anticancer activity, some exceeding that of the reference drug etoposide, highlighting their potential as anticancer agents (Ravinaik et al., 2021).

Antitumor Activity

The synthesis and antitumor evaluation of novel 1,2,4-oxadiazole natural product analogs, including those with N-phenylmaleimide and N-phenylsuccinimide moieties, have been investigated. These compounds showed notable antitumor activity in vitro, with certain derivatives exhibiting potent efficacy against a range of cell lines (Maftei et al., 2013).

Antioxidant Properties

Compounds related to N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide have been synthesized and evaluated for their antioxidant capabilities. Studies found that some derivatives exhibited significant free-radical scavenging ability, indicating their potential as antioxidants (Shakir et al., 2014).

properties

Product Name

N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-tert-butyl-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C19H18ClN3O2/c1-19(2,3)22-17(24)12-8-4-5-9-13(12)18-21-16(23-25-18)14-10-6-7-11-15(14)20/h4-11H,1-3H3,(H,22,24)

InChI Key

SRQSCSZJKDFDKA-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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